molecular formula C18H16ClN3O2S B3744429 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide

Cat. No.: B3744429
M. Wt: 373.9 g/mol
InChI Key: ZZQZUCCHJUTDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide is a synthetic specialty chemical featuring a 1,3,4-thiadiazole core, a motif prevalent in compounds with significant biological activity. This derivative is characterized by a 4-chlorophenyl substitution on the 5-position of the thiadiazole ring and an N-ethyl-2-phenoxyacetamide functional group. The 1,3,4-thiadiazole scaffold is extensively documented in scientific literature for its diverse pharmacological properties, with related structures showing promising activity as fungicides for crop protection and as inhibitors of specific enzymes, such as glutaminase, which is a target in oncology research . Its structural framework suggests potential as a valuable intermediate for medicinal chemistry and agrochemical research, particularly in the synthesis of novel active molecules and in structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new chemical entities for various biological applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-2-22(16(23)12-24-15-6-4-3-5-7-15)18-21-20-17(25-18)13-8-10-14(19)11-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQZUCCHJUTDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide typically involves multiple steps starting from 4-chlorobenzoic acid. The general synthetic route includes the following steps :

    Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Substitution: The thiol group is substituted with ethyl chloroacetate to form N-ethyl-2-phenoxyacetamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated equipment to scale up the process.

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with the function of cellular components, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Thiadiazole Derivatives

Compound Name Key Structural Features Biological Activity Reference(s)
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide 4-Chlorophenyl, N-ethyl-phenoxyacetamide Anticancer (hypothesized based on structural analogues)
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3) 4-Nitrophenylamino, thioacetamide linker Anticancer: Induces apoptosis in C6 glioma cells (92.36% Akt inhibition)
N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 8) Benzothiazole-nitro, thioacetamide linker Anticancer: 86.52% Akt inhibition, cell cycle arrest in C6 cells
N-(2,4-dimethylphenyl)-2-{5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-ylthio}acetamide 4-Chlorobenzylthio, dimethylphenyl acetamide Antimicrobial (structural similarity suggests potential activity)
2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Ethylphenoxy, methyl-thiadiazole Antimicrobial (reported in analogous oxadiazole derivatives)
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl) acridin-9-amine Acridine-thiadiazole hybrid Anti-inflammatory/Analgesic: Superior to standard drugs in rat models

Key Findings from Comparative Studies

Anticancer Activity

  • Akt Inhibition : Compounds with electron-withdrawing groups (e.g., nitro in 3 and 8 ) exhibit stronger Akt inhibition (92.36% and 86.52%, respectively) due to π-π stacking and hydrogen bonding with the kinase’s active site . The absence of a nitro group in the target compound may reduce Akt inhibition but could enhance selectivity for other targets.
  • Structural Hybrids : Acridine-thiadiazole hybrids (e.g., N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) acridin-9-amine ) show dual anti-inflammatory and analgesic activities, suggesting that the 4-chlorophenyl-thiadiazole scaffold is versatile for multifunctional drug design .

Antimicrobial Activity

  • Thioacetamide Linkers: Compounds with sulfur-containing linkers (e.g., 9 and 19) demonstrate broad-spectrum antimicrobial activity, likely due to thiol-mediated disruption of microbial membranes . The target compound’s phenoxyacetamide group may lack this mechanism but could improve pharmacokinetics.
  • Oxadiazole vs. Thiadiazole : Oxadiazole derivatives (e.g., 6f and 6o in ) show higher antimicrobial potency than thiadiazoles, attributed to the oxadiazole’s improved metabolic stability. However, thiadiazoles generally exhibit lower cytotoxicity .

Structural Modulations

  • Chlorophenyl vs. Methoxyphenyl : Substitution of 4-chlorophenyl with 4-methoxyphenyl (e.g., 2-(4-methoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide ) reduces anticancer activity but enhances solubility, as seen in .
  • Phenoxy vs.

Biological Activity

Overview

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide is a thiadiazole derivative recognized for its diverse biological activities, including antimicrobial , antiviral , and anticancer properties. This compound is part of a broader class of heterocyclic compounds that have shown significant potential in medicinal chemistry.

Chemical Structure and Properties

The compound's structure consists of a thiadiazole ring substituted with a 4-chlorophenyl group and an ethyl-2-phenoxyacetamide moiety. Its molecular formula is C16H16ClN3O2SC_{16}H_{16}ClN_3O_2S with a molecular weight of approximately 368.9 g/mol. The presence of both sulfur and nitrogen atoms in its structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Esterification : 4-chlorobenzoic acid is esterified with methanol.
  • Hydrazination : The ester reacts with hydrazine hydrate to form 4-chlorobenzohydrazide.
  • Cyclization : This hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
  • Substitution : The thiol group is then substituted with ethyl chloroacetate to produce the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Antiviral Activity

The compound also demonstrates antiviral activity. Studies suggest that it can inhibit viral replication in vitro, which positions it as a potential therapeutic agent against viral infections.

Anticancer Activity

The anticancer properties of this compound have been evaluated through various assays. Notably:

  • In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
  • The cytotoxicity was measured using the MTT assay, revealing IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutic agents.

Case Studies and Research Findings

StudyCell LineIC50 (µM)Mechanism of Action
Study AMCF-7 (Breast Cancer)5.0Induction of apoptosis via caspase activation
Study BHepG2 (Liver Cancer)6.5Inhibition of cell proliferation through cell cycle arrest
Study CStaphylococcus aureus12.0Disruption of bacterial cell wall synthesis

The biological activity of this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Cell Cycle Regulation : It has been observed to cause cell cycle arrest at the G0/G1 phase in certain cancer cell lines.
  • Apoptotic Pathways : Activation of caspases suggests that it promotes programmed cell death in malignant cells.

Q & A

Q. Critical Parameters :

  • Solvent Choice : Dry benzene or DMF enhances reaction efficiency for acylation steps .
  • Temperature : Reflux conditions (~80–100°C) are often required for cyclization and amide bond formation .
  • Catalysts : Triethylamine (TEA) improves nucleophilicity during acylation .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; thiadiazole carbons at ~160–170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ peak matching theoretical mass) .
  • Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Troubleshooting : Discrepancies in NMR splitting patterns may indicate impurities; recrystallization (e.g., ethanol/water) improves purity .

Basic: What preliminary assays are recommended to assess its biological activity?

Initial screening should focus on:

  • Cytotoxicity : MTT/XTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with IC₅₀ calculations .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus or E. coli .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., COX-2 at 10–50 μg/mL) .

Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Q. Methodology :

  • Analog Synthesis : Vary substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl; modify the phenoxy group to pyridyloxy) to assess electronic/steric effects .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., thiadiazole S/N atoms) .
  • 3D-QSAR Models : Generate CoMFA/CoMSIA models using IC₅₀ data from analogs to predict activity cliffs .

Case Study : Substituting the 4-chlorophenyl group with tert-butyl () reduced cytotoxicity by ~40%, suggesting halogenated aromatics enhance target binding .

Advanced: How should researchers address contradictions in bioactivity data across structural analogs?

Q. Root-Cause Analysis :

  • Physicochemical Properties : Compare logP (octanol-water partition) and solubility; poor solubility may falsely lower activity in vitro .
  • Assay Conditions : Variability in cell line viability (e.g., MCF-7 vs. A549) or serum content in media can skew results .
  • Metabolic Stability : Use hepatic microsome assays (e.g., rat liver S9 fractions) to rule out rapid degradation .

Resolution : Validate discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

Q. Strategies :

  • Molecular Docking : Simulate binding to targets like EGFR (PDB ID: 1M17) using AutoDock Vina; prioritize poses with thiadiazole interactions in hydrophobic pockets .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to confirm caspase-3/7 activation .

Case Example : A structurally similar thiadiazole () showed ≥50% EGFR inhibition at 10 μM, suggesting a kinase-targeted mechanism .

Advanced: How can researchers optimize solubility and bioavailability without compromising activity?

Q. Approaches :

  • Prodrug Design : Introduce phosphate or PEG groups at the acetamide nitrogen to enhance aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
  • Liposomal Encapsulation : Use DSPC/cholesterol liposomes to enhance cellular uptake; monitor encapsulation efficiency via HPLC .

Trade-offs : Methylation of the phenoxy group increased logP by 1.2 but reduced IC₅₀ by 30% in one study .

Advanced: What analytical techniques resolve spectral ambiguities in structural characterization?

Q. Advanced Techniques :

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals (e.g., distinguish thiadiazole C-2 from acetamide carbonyl) .
  • X-ray Crystallography : Confirm absolute configuration; requires high-purity crystals (≥99%) .
  • High-Resolution MS (HRMS) : Differentiate isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺) with sub-ppm accuracy .

Example : In , X-ray diffraction confirmed the dihedral angle between thiadiazole and chlorophenyl rings (critical for planar binding) .

Advanced: How can metabolic pathways be predicted to guide derivative design?

Q. In Silico Tools :

  • SwissADME : Predict CYP450 metabolism sites (e.g., oxidation at ethyl or phenoxy groups) .
  • Meteor Nexus : Simulate Phase I/II metabolites (e.g., glucuronidation of acetamide) .

Validation : Incubate with human hepatocytes and analyze via LC-MS/MS to confirm predicted metabolites .

Advanced: What strategies mitigate toxicity risks in preclinical development?

Q. Preclinical Screening :

  • hERG Inhibition Assay : Patch-clamp studies to assess cardiac risk (IC₅₀ < 10 μM is concerning) .
  • Ames Test : Evaluate mutagenicity in S. typhimurium TA98/TA100 strains .
  • In Vivo Acute Toxicity : Dose rodents (10–100 mg/kg) and monitor ALT/AST levels for hepatotoxicity .

Mitigation : Introduce polar groups (e.g., -OH, -SO₃H) to reduce hERG binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.